Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide

Lipophilicity Drug-likeness Permeability

4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide (CAS 2061294-14-0) is a fully substituted arylsulfonamide with the molecular formula C₁₇H₂₀BrNO₄S and a molecular weight of 414.3 g/mol. The compound belongs to the benzenesulfonamide class and features three key structural elements: a bromine atom at the 4-position, a propoxy (-OCH₂CH₂CH₃) group at the 3-position, and an N-(4-methoxybenzyl) sulfonamide moiety.

Molecular Formula C17H20BrNO4S
Molecular Weight 414.31
CAS No. 2061294-14-0
Cat. No. B2382809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide
CAS2061294-14-0
Molecular FormulaC17H20BrNO4S
Molecular Weight414.31
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br
InChIInChI=1S/C17H20BrNO4S/c1-3-10-23-17-11-15(8-9-16(17)18)24(20,21)19-12-13-4-6-14(22-2)7-5-13/h4-9,11,19H,3,10,12H2,1-2H3
InChIKeyVIOUKVFCDAXZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide (CAS 2061294-14-0): Procurement-Grade Structural and Physicochemical Baseline


4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide (CAS 2061294-14-0) is a fully substituted arylsulfonamide with the molecular formula C₁₇H₂₀BrNO₄S and a molecular weight of 414.3 g/mol . The compound belongs to the benzenesulfonamide class and features three key structural elements: a bromine atom at the 4-position, a propoxy (-OCH₂CH₂CH₃) group at the 3-position, and an N-(4-methoxybenzyl) sulfonamide moiety . Its closest commercially available analog is 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7; MW 356.24), which lacks the 3-propoxy substituent [1]. The benzenesulfonamide scaffold is well-known in medicinal chemistry as a privileged zinc-binding pharmacophore, particularly in carbonic anhydrase inhibition [2].

Why 4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide Cannot Be Replaced by Des-propoxy or N-decorated Analogs


Generic substitution within this aryl sulfonamide series is precluded by the interdependent contribution of the 3-propoxy and N-(4-methoxybenzyl) groups to physicochemical and recognition properties. The 3-propoxy substituent introduces an additional 58 Da of molecular weight, increases the calculated logP by approximately 1.4 units relative to the des-propoxy analog (XLogP3 ≈ 4.4 vs. 3.0), and adds 2 rotatable bonds, all of which modulate membrane permeability, metabolic stability, and target binding [1][2]. Removing the 4-methoxybenzyl group (as in 4-bromo-3-propoxybenzenesulfonamide, CAS 1246776-91-9) eliminates the extended aromatic interaction surface critical for hydrophobic pocket engagement in sulfonamide–protein complexes [3]. These structural variations produce distinct property profiles that cannot be normalized by simple concentration adjustment in biochemical or cellular assays.

Quantitative Differentiation Evidence: 4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Des-propoxy Analog (329939-43-7)

The introduction of the 3-propoxy group increases molecular weight by 58.1 Da (414.3 vs. 356.24 g/mol) and raises the computed logP by approximately 1.4 log units relative to the des-propoxy comparator 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7) [1]. This magnitude of lipophilicity shift is known to alter membrane partitioning and oral bioavailability predictions in the benzenesulfonamide class [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area and Hydrogen Bonding Capacity Differentiation

The 3-propoxy group adds one hydrogen bond acceptor (ether oxygen), increasing the total HBA count from 4 to 5 compared to the des-propoxy analog [1]. The TPSA of the des-propoxy comparator is 63.8 Ų (PubChem). The target compound's TPSA is estimated to be approximately 72–75 Ų based on the incremental contribution of the additional ether oxygen (~9 Ų), placing it closer to the upper limit of CNS drug-likeness criteria [2]. The number of rotatable bonds increases from 5 to 7, which may influence entropic penalty upon protein binding [1].

Polar surface area Hydrogen bonding Drug-likeness

Aryl Bromide as a Synthetic Diversification Handle: Comparative Value vs. Des-bromo or Chloro Analogs

The 4-bromo substituent on the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is kinetically more accessible than the corresponding 4-chloro analog [1]. Within the 3-propoxy-4-halobenzenesulfonamide sub-series, the bromo derivative offers faster oxidative addition rates with Pd(0) catalysts compared to chloro analogs, while maintaining greater stability than the corresponding iodo derivative [2]. This makes the target compound a superior late-stage diversification intermediate compared to 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide for library synthesis.

Cross-coupling Synthetic chemistry Building block

Carbonic Anhydrase Inhibition Potential: Class-Level SAR Inferences for Benzenesulfonamide Derivatives

Arylsulfonamides bearing linear alkoxy tails on the phenyl ring have been reported as inhibitors of human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII) [1]. In a 2024 study by De Luca et al., arylsulfonamides with linear and cyclic tails showed hCA inhibition with Kᵢ values ranging from nanomolar to low micromolar, with the tail structure significantly modulating isoform selectivity [1]. The combination of a 3-propoxy tail and 4-bromo substituent present in the target compound maps onto the 'tail approach' design strategy used to achieve selectivity for tumor-associated isoforms hCA IX/XII over off-target hCA I/II [2]. However, no direct inhibition data are available for this specific compound, and the evidence presented is class-level inference only.

Carbonic anhydrase Enzyme inhibition Sulfonamide pharmacophore

N-(4-Methoxybenzyl) vs. N-Benzyl Substitution: Impact on π-Stacking and Metabolic Stability

The N-(4-methoxybenzyl) group in the target compound differs from the N-benzyl analog (CAS 913240-79-6) by the presence of a para-methoxy substituent. In the benzenesulfonamide class, para-methoxy substitution on the N-benzyl group has been shown to modulate electronic properties and potentially reduce oxidative metabolism at the benzyl position relative to unsubstituted N-benzyl [1]. The electron-donating methoxy group can also enhance face-to-edge π-stacking interactions with aromatic residues in protein binding pockets compared to the unsubstituted benzyl analog [2].

N-substituent effects Metabolic stability π-π interactions

GHS Safety Profile and Eye Irritation Classification vs. In-Class Compounds

The des-propoxy analog 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7) is classified under GHS as Eye Irritant Category 2 (H319: Causes serious eye irritation) with the signal word 'Warning' [1]. No GHS classification data are currently available in the ECHA C&L Inventory for the target compound CAS 2061294-14-0 [2]. The absence of notified GHS data for the target compound represents a gap in safety information that users should address through in-house hazard assessment or by requesting safety data from the supplier before scaling up synthetic procedures.

Safety profile GHS classification Handling requirements

Procurement-Driven Application Scenarios for 4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide (CAS 2061294-14-0)


Fragment-Based and Structure-Guided Carbonic Anhydrase Inhibitor Screening

This compound is suited for inclusion in focused sulfonamide screening libraries targeting human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII). Its benzenesulfonamide core provides the essential zinc-binding group, while the 3-propoxy tail may confer isoform selectivity based on the 'tail approach' validated in multiple arylsulfonamide series [1]. Users should directly compare inhibition constants against the des-propoxy analog (CAS 329939-43-7) to quantify the contribution of the propoxy tail to isoform selectivity [2].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent enables Pd-catalyzed diversification with aryl/heteroaryl boronic acids. This compound is an ideal core scaffold for generating focused libraries of 4-aryl/heteroaryl-3-propoxybenzenesulfonamides for SAR exploration [1]. The 4-methoxybenzyl group on nitrogen remains stable under standard Suzuki conditions (aqueous base, Pd catalyst, 80–100°C), allowing clean conversion at the bromo position without N-deprotection [2]. The 3-propoxy group also provides a distinct polarity handle for chromatographic purification of coupling products.

Physicochemical Property Benchmarking and In Silico ADME Model Calibration

With its computed logP shift of approximately +1.4 units relative to the des-propoxy analog, this compound serves as a useful calibration standard for in silico logP/logD prediction models (e.g., XLogP3, ALOGPS, Molinspiration) when experimental values become available [1]. The combination of 4-bromo, 3-propoxy, and N-(4-methoxybenzyl) substituents provides a moderately complex test case for fragment-based property prediction algorithms, making it valuable for computational chemistry groups validating ADME prediction workflows [2].

Synthetic Methodology Development for Sterically Hindered Arylsulfonamides

The presence of both a 3-propoxy group (ortho to the sulfonamide) and a 4-bromo substituent creates a sterically and electronically differentiated scaffold for developing and testing new N-sulfonylation or C–H functionalization methodologies [1]. The compound can serve as a model substrate for evaluating the scope of new sulfonamide-forming reactions, particularly those requiring chemoselectivity between the bromo and sulfonamide functionalities [2].

Quote Request

Request a Quote for 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.